molecular formula C23H17F3N4O3 B3536132 17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

Cat. No.: B3536132
M. Wt: 454.4 g/mol
InChI Key: KUWVUWWSSRQJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, the production of such complex organic compounds involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the compound, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[87002,7

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may have applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signaling pathways, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a tetrazatetracyclic core

Properties

IUPAC Name

17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c1-28-18-16(21(31)29(2)22(28)32)17(12-8-10-13(33-3)11-9-12)30-15-7-5-4-6-14(15)27-20(19(18)30)23(24,25)26/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWVUWWSSRQJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=NC4=CC=CC=C4N3C(=C2C(=O)N(C1=O)C)C5=CC=C(C=C5)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Reactant of Route 2
Reactant of Route 2
17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Reactant of Route 3
Reactant of Route 3
17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Reactant of Route 4
Reactant of Route 4
17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Reactant of Route 5
Reactant of Route 5
17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Reactant of Route 6
Reactant of Route 6
17-(4-methoxyphenyl)-12,14-dimethyl-9-(trifluoromethyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

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